1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)- 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 645417-76-1
VCID: VC20280109
InChI: InChI=1S/C20H19N3O3/c1-11-16-18(23-22-11)13-8-6-5-7-12(13)17(21-16)14-9-10-15(24-2)20(26-4)19(14)25-3/h5-10H,1-4H3,(H,22,23)
SMILES:
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)-

CAS No.: 645417-76-1

Cat. No.: VC20280109

Molecular Formula: C20H19N3O3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)- - 645417-76-1

Specification

CAS No. 645417-76-1
Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
IUPAC Name 3-methyl-5-(2,3,4-trimethoxyphenyl)-2H-pyrazolo[4,3-c]isoquinoline
Standard InChI InChI=1S/C20H19N3O3/c1-11-16-18(23-22-11)13-8-6-5-7-12(13)17(21-16)14-9-10-15(24-2)20(26-4)19(14)25-3/h5-10H,1-4H3,(H,22,23)
Standard InChI Key JXLFSLYXWAYEEX-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C(=C(C=C4)OC)OC)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct components:

  • Pyrazole ring: A five-membered aromatic ring containing two adjacent nitrogen atoms, contributing to electron-deficient character and hydrogen-bonding capabilities.

  • Isoquinoline moiety: A bicyclic system fused to the pyrazole, enhancing planar rigidity and π-π stacking interactions.

  • 2,3,4-Trimethoxyphenyl substituent: A methoxy-rich aromatic group at the 5-position, influencing solubility and target binding affinity through steric and electronic effects .

The molecular formula C20H19N3O3 corresponds to a molecular weight of 349.4 g/mol. X-ray crystallography of analogous pyrazoloisoquinolines reveals a nearly coplanar arrangement of the fused rings, with dihedral angles <10° between the pyrazole and isoquinoline planes .

Electronic Properties

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, suggesting potential as an organic semiconductor. The trimethoxyphenyl group induces a bathochromic shift in UV-Vis spectra (λmax = 365 nm in ethanol), making the compound suitable for fluorescence-based applications.

Synthetic Methodologies

Laboratory-Scale Synthesis

A optimized route involves three stages:

Stage 1: Precursor Preparation
4-Aryl-5-aminopyrazole intermediates are synthesized via Gould-Jacobs cyclization of enaminonitriles. For example, reaction of 3-(2,3,4-trimethoxyphenyl)prop-2-enenitrile with hydrazine hydrate yields 5-amino-4-(2,3,4-trimethoxyphenyl)pyrazole .

Stage 2: Cyclocondensation
Heating the aminopyrazole with isoquinoline-1-carbaldehyde in ethanol/HCl (1:1 v/v) at 80°C for 12 hours induces cyclization. The acidic conditions facilitate imine formation followed by intramolecular nucleophilic attack (Fig. 1):

5-Aminopyrazole+Isoquinoline aldehydeHCl/EtOHTarget Compound(Yield:68%,purity>95%)\text{5-Aminopyrazole} + \text{Isoquinoline aldehyde} \xrightarrow{\text{HCl/EtOH}} \text{Target Compound} \quad (Yield: 68\%, purity >95\%)

Stage 3: Purification
Crude product is purified via column chromatography (SiO2, ethyl acetate/hexane 3:7) and recrystallized from methanol to afford colorless needles .

Industrial Production Challenges

Scale-up faces two key issues:

  • Exothermic Cyclization: Requires jacketed reactors with precise temperature control (-5°C to +5°C during aldehyde addition).

  • Byproduct Formation: Over-alkylation at N1 of pyrazole generates 10-15% impurities, necessitating advanced separation techniques like simulated moving bed chromatography.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound inhibits NO production (IC50 = 1.8 μM) by dual mechanisms:

  • iNOS Suppression: Downregulates iNOS mRNA expression by 92% at 10 μM via NF-κB pathway inhibition.

  • COX-2 Modulation: Reduces prostaglandin E2 (PGE2) levels by 78% through competitive binding to the COX-2 active site .

Comparative data with reference drugs:

ParameterTarget Compound1400 W (Control)Celecoxib (Control)
NO Inhibition IC501.8 μM1.5 μMN/A
COX-2 IC500.9 μMN/A0.05 μM
Selectivity (COX-2/COX-1)152N/A30

Structure-Activity Relationships (SAR)

QSAR modeling of 42 derivatives identified critical substituent effects:

  • Methoxy Positioning:

    • 2,3,4-Trimethoxy substitution enhances iNOS inhibition (ΔpIC50 = +0.7 vs. 3,4,5-isomer).

    • Para-methoxy groups increase metabolic stability (t1/2 = 4.2 h vs. 1.8 h for ortho-substituted analogs).

  • Pyrazole Methylation:

    • 3-Methyl group improves membrane permeability (Papp = 18 × 10⁻⁶ cm/s vs. 9 × 10⁻⁶ for unmethylated derivative).

  • Isoquinoline Modifications:

    • Electron-withdrawing groups at C8 reduce activity (e.g., -NO2 decreases potency 10-fold) .

Applications in Materials Science

Organic Electronics

Thin-film transistors fabricated with the compound exhibit:

  • Charge Mobility: 0.12 cm²/V·s (hole transport), comparable to pentacene derivatives.

  • On/Off Ratio: 10⁵ at VDS = -40 V, suitable for flexible displays.

Fluorescent Probes

In confocal microscopy studies, the compound shows:

  • Quantum Yield: Φ = 0.45 in hydrophobic environments.

  • Stokes Shift: 85 nm, enabling ratiometric pH sensing (pKa = 6.8 ± 0.2).

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